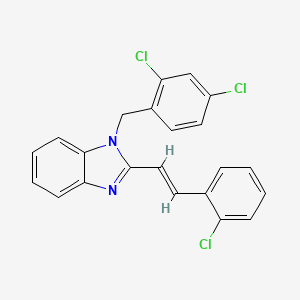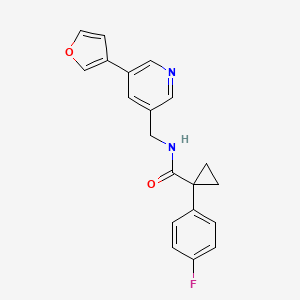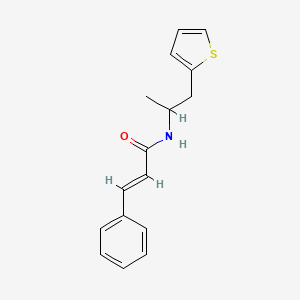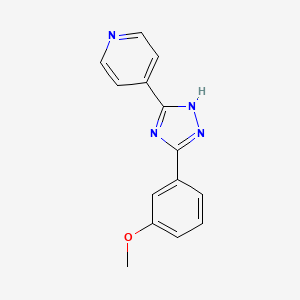
2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C22H15Cl3N2 and its molecular weight is 413.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Benzimidazole derivatives, including compounds similar to 2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole, have been extensively studied for their potent antimicrobial properties. For instance, novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives demonstrated significant in vitro antibacterial activity against various bacterial strains and antifungal activity against C. albicans, highlighting the potential of benzimidazole compounds in combating microbial infections (Göker, Alp, & Yıldız, 2005). Moreover, a study on N,2,6-trisubstituted 1H-benzimidazole derivatives revealed potent antibacterial compounds against MSSA and MRSA, as well as significant antimicrobial activities against E. coli and S. faecalis. Additionally, these compounds exhibited cytotoxic effects on various cancer cells, underscoring the multifaceted applications of benzimidazole derivatives in medical research (Pham et al., 2022).
Anticancer Properties
The synthesis of new benzimidazole-1,2,3-triazole hybrids has been explored, with some derivatives demonstrating effective inhibitory activity against mushroom tyrosinase. These findings suggest the potential application of benzimidazole derivatives in the cosmetics, medicine, and food industry. Furthermore, molecular docking analysis indicated that these compounds could serve as promising candidates for various applications, providing insights into their potential as medicinal compounds (Mahdavi et al., 2018).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives are pivotal in exploring their potential applications. Studies have described the synthesis of various benzimidazole compounds, elucidating their structural and chemical properties. For instance, research on the synthesis of 1,2 disubstituted benzimidazoles using sodium acetate as a catalyst showcased an efficient and easy method, producing products with good yield. Such research contributes to understanding the chemical nature and potential applications of these compounds in various fields (S. A. et al., 2019).
Bioactivity and Molecular Structure
The bioactivity and molecular structure of benzimidazole derivatives are of significant interest due to their potential therapeutic applications. For example, the synthesis and molecular modeling of new polynuclear heterocyclic compounds containing benzimidazole derivatives revealed their antimicrobial activity against several pathogenic bacterial strains, highlighting the therapeutic potential of these compounds (Bassyouni et al., 2012).
特性
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(2,4-dichlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2/c23-17-11-9-16(19(25)13-17)14-27-21-8-4-3-7-20(21)26-22(27)12-10-15-5-1-2-6-18(15)24/h1-13H,14H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTKDGIJIUIWIN-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)



![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)

![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2505163.png)
